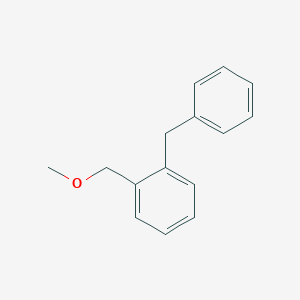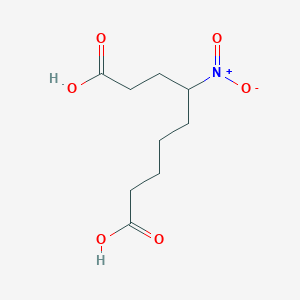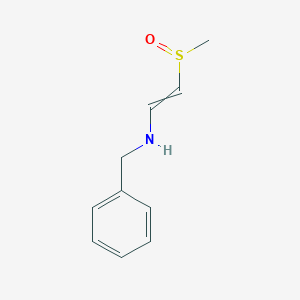
N-Benzyl-2-(methanesulfinyl)ethen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-(methanesulfinyl)ethen-1-amine is an organic compound characterized by the presence of a benzyl group attached to an ethenamine structure, with a methanesulfinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-(methanesulfinyl)ethen-1-amine typically involves the reaction of benzyl halides with ethenamine derivatives under controlled conditions. One common method includes the use of methanesulfinyl chloride as a reagent, which reacts with the ethenamine derivative to introduce the methanesulfinyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2-(methanesulfinyl)ethen-1-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group to a sulfide.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, often facilitated by the presence of a good leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-2-(methanesulfinyl)ethen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(methanesulfinyl)ethen-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
- N-Benzyl-2-(methylsulfanyl)ethen-1-amine
- N-Benzyl-2-(methanesulfonyl)ethen-1-amine
- N-Benzyl-2-(methylsulfinyl)ethen-1-amine
Comparison: N-Benzyl-2-(methanesulfinyl)ethen-1-amine is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties compared to its analogs. For instance, the methanesulfinyl group can undergo specific oxidation and reduction reactions that are not possible with the methylsulfanyl or methanesulfonyl groups .
Properties
CAS No. |
106241-05-8 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-benzyl-2-methylsulfinylethenamine |
InChI |
InChI=1S/C10H13NOS/c1-13(12)8-7-11-9-10-5-3-2-4-6-10/h2-8,11H,9H2,1H3 |
InChI Key |
LSZCYVZSEZRLIF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C=CNCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


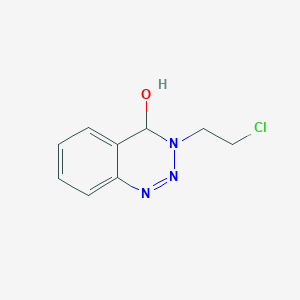
![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
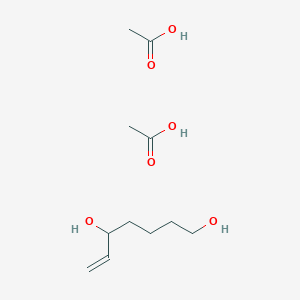
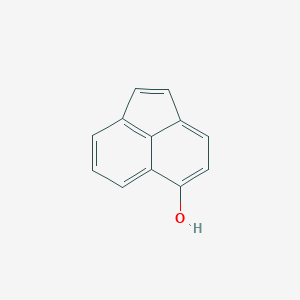
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)
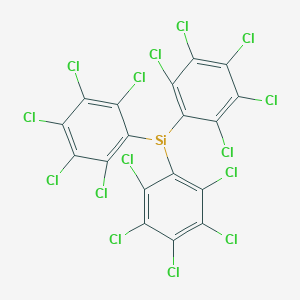
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
